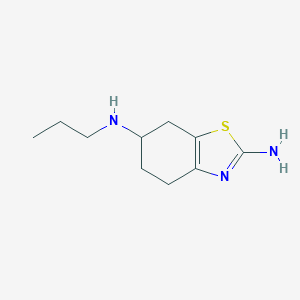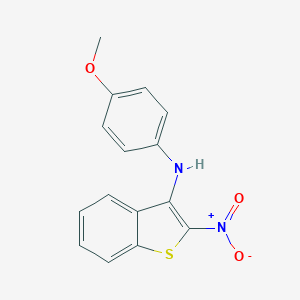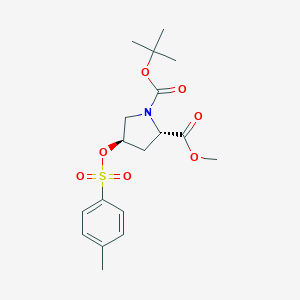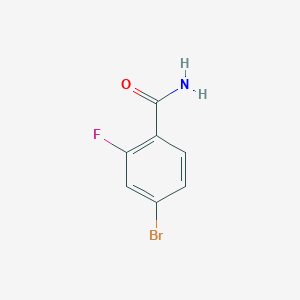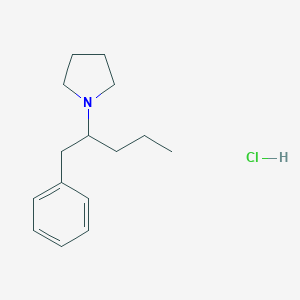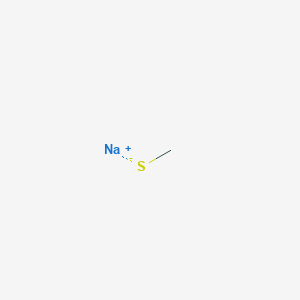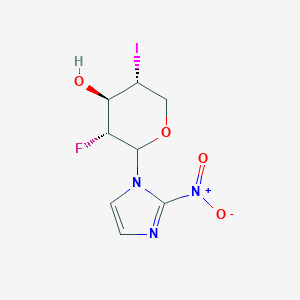
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole, also known as FIDON, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. FIDON belongs to the class of nitroimidazole derivatives, which have been studied extensively for their ability to target hypoxic tumor cells.
Wirkmechanismus
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole exerts its anticancer effects by targeting the hypoxic cells in tumors. It undergoes a reduction reaction in the presence of nitroreductase, an enzyme that is overexpressed in hypoxic cells, to generate reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components, including DNA, leading to cell death. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to selectively target hypoxic cells, resulting in minimal toxicity to normal cells.
Biochemische Und Physiologische Effekte
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to have a number of biochemical and physiological effects. It has been shown to sensitize hypoxic tumor cells to radiation therapy, resulting in improved treatment outcomes. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to inhibit the expression of angiogenic factors, which are involved in the growth of new blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has also been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has some limitations for lab experiments. It is a highly reactive compound that can undergo degradation in the presence of oxygen. In addition, 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole. One area of research is the development of more efficient synthesis methods to improve the yield of the compound. Another area of research is the investigation of the mechanism of action of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole, including the role of nitroreductase in the reduction of the compound. Additionally, further studies are needed to evaluate the efficacy of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole in combination with other cancer treatments, such as chemotherapy and immunotherapy. Finally, the development of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole analogs with improved solubility and stability could lead to the development of more effective cancer treatments.
Synthesemethoden
The synthesis of 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole involves a series of chemical reactions that start with the conversion of 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl chloride to 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl bromide. This is followed by the reaction of the bromide with 2-fluoro-4-iodo-5-nitrobenzoic acid in the presence of a base to form the intermediate product. The final step involves the deacetylation of the intermediate product to yield 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been extensively studied for its potential application in cancer treatment. Nitroimidazoles, including 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole, have been shown to selectively target hypoxic tumor cells, which are resistant to conventional chemotherapy and radiation therapy. Hypoxic cells are found in the core of solid tumors and are known to be more aggressive and resistant to treatment. 1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole has been shown to sensitize these cells to radiation therapy, resulting in improved treatment outcomes.
Eigenschaften
CAS-Nummer |
147132-90-9 |
|---|---|
Produktname |
1-(2-Fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole |
Molekularformel |
C8H9FIN3O4 |
Molekulargewicht |
357.08 g/mol |
IUPAC-Name |
(3R,4R,5R)-3-fluoro-5-iodo-2-(2-nitroimidazol-1-yl)oxan-4-ol |
InChI |
InChI=1S/C8H9FIN3O4/c9-5-6(14)4(10)3-17-7(5)12-2-1-11-8(12)13(15)16/h1-2,4-7,14H,3H2/t4-,5-,6+,7?/m1/s1 |
InChI-Schlüssel |
VXOBQWXRNFDBEO-FTFTVQOISA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](C(O1)N2C=CN=C2[N+](=O)[O-])F)O)I |
SMILES |
C1C(C(C(C(O1)N2C=CN=C2[N+](=O)[O-])F)O)I |
Kanonische SMILES |
C1C(C(C(C(O1)N2C=CN=C2[N+](=O)[O-])F)O)I |
Synonyme |
1-(2-fluoro-4-iodo-2,4-dideoxy-beta-L-xylopyranosyl)-2-nitroimidazole 1-(2-fluoro-4-iodo-2,4-dideoxyxylopyranosyl)-2-nitroimidazole FIAZP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



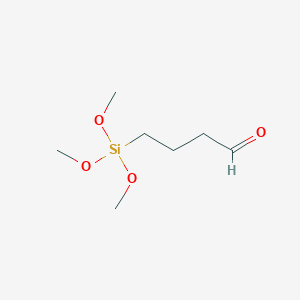
![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)
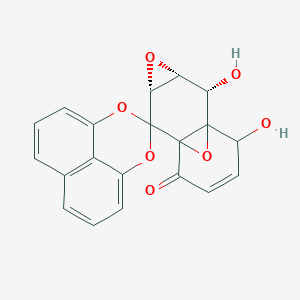
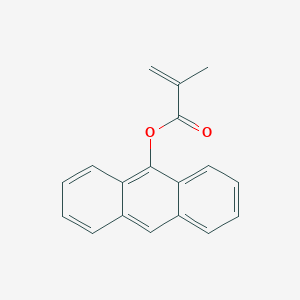
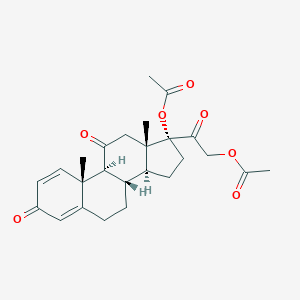
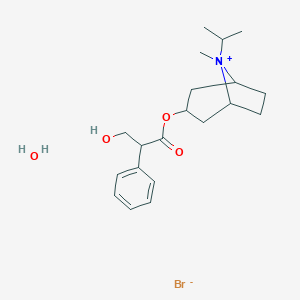
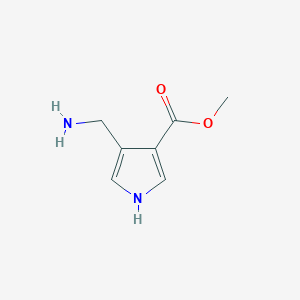
![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)
